Chemical structure and properties of 7-Chloro-1,8-naphthyridin-4(1H)-one
Chemical structure and properties of 7-Chloro-1,8-naphthyridin-4(1H)-one
An In-depth Technical Guide to 7-Chloro-1,8-naphthyridin-4(1H)-one: A Cornerstone Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of 7-Chloro-1,8-naphthyridin-4(1H)-one, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The 1,8-naphthyridine core is a privileged scaffold, forming the basis of numerous therapeutic agents. This document elucidates the chemical structure, physicochemical properties, robust synthetic methodologies, and detailed spectroscopic characterization of the title compound. Furthermore, it explores its chemical reactivity and derivatization potential, highlighting its pivotal role as a key intermediate in the synthesis of advanced bioactive molecules, particularly in the pursuit of novel anti-infective and anticancer agents. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile chemical building block.
Introduction: The Significance of the 1,8-Naphthyridine Core
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with the 1,8-naphthyridine scaffold holding a particularly esteemed position.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with a multitude of biological targets. This versatility has led to the development of a wide array of drugs with diverse therapeutic applications. The first commercially successful drug from this class, Nalidixic acid, was an antibacterial agent that functioned as a DNA gyrase inhibitor.[2][3] Subsequent structural modifications, particularly the introduction of fluorine and other substituents, have given rise to highly potent fluoroquinolone antibiotics like enoxacin and gemifloxacin.[2]
Beyond its established antibacterial prowess, the 1,8-naphthyridine nucleus has demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, analgesic, and potent CNS-modulating effects.[1][2][4] Derivatives have been investigated as cannabinoid receptor ligands, protein kinase inhibitors, and agents for treating neurodegenerative diseases.[4][5][6]
Within this important class of compounds, 7-Chloro-1,8-naphthyridin-4(1H)-one (CAS No. 286411-19-6) emerges as a critical synthetic intermediate.[3] Its structure features two key points for chemical elaboration: the reactive chlorine atom at the 7-position, which is primed for nucleophilic substitution, and the lactam nitrogen at the 1-position, which can be readily alkylated or arylated. These features make it an ideal starting point for constructing libraries of novel compounds in the ongoing search for next-generation therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development. This section details the structural and physical characteristics of 7-Chloro-1,8-naphthyridin-4(1H)-one.
Chemical Structure
The molecule consists of a fused bicyclic system where a pyridine ring is fused to a pyridinone ring.
Caption: Chemical structure of 7-Chloro-1,8-naphthyridin-4(1H)-one.
Physicochemical Data Summary
The following table summarizes key identifiers and computed properties for the title compound. Experimental data such as melting point and solubility are not widely reported and should be determined empirically.
| Property | Value | Source |
| IUPAC Name | 7-chloro-1H-1,8-naphthyridin-4-one | [3] |
| Synonym(s) | 7-chloro-1,4-dihydro-1,8-naphthyridin-4-one | [7] |
| CAS Number | 286411-19-6 | [3][7] |
| Molecular Formula | C₈H₅ClN₂O | [7] |
| Molecular Weight | 180.59 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | [7] |
| LogP (Computed) | 1.5765 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Storage Conditions | Sealed in dry, Room Temperature | [3] |
Synthesis and Mechanistic Insights
The synthesis of the 1,8-naphthyridin-4(1H)-one core is well-established, with the Gould-Jacobs reaction being a classical and reliable method. This approach involves the reaction of an aniline (or amino-pyridine) with a malonic acid derivative, followed by thermal cyclization. The choice of a high-boiling point solvent like diphenyl ether or Dowtherm A for the cyclization step is critical; the high temperature is necessary to overcome the activation energy for the intramolecular condensation that forms the pyridinone ring.
Proposed Synthetic Workflow
A plausible and efficient synthesis of 7-Chloro-1,8-naphthyridin-4(1H)-one starts from 2-amino-6-chloropyridine.
Caption: Proposed synthetic workflow for 7-Chloro-1,8-naphthyridin-4(1H)-one.
Experimental Protocol (Illustrative)
The following protocol is a representative, self-validating system for the synthesis.
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Step 1: Condensation.
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In a round-bottom flask equipped with a condenser, combine 2-amino-6-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
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Heat the mixture to 120-130°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
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Causality: This step forms the key enamine intermediate. The temperature is sufficient to drive the reaction forward by eliminating ethanol, without causing premature cyclization.
-
Allow the mixture to cool. The intermediate often crystallizes upon cooling and can be purified by recrystallization from ethanol.
-
-
Step 2: Thermal Cyclization.
-
Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A in a flask fitted with a distillation head.
-
Heat the solution to approximately 250°C. Ethanol will distill off as the cyclization proceeds.
-
Maintain the temperature for 30-60 minutes. Monitor by TLC for the formation of the cyclized product.
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Causality: The high temperature provides the necessary energy for the intramolecular Friedel-Crafts-type acylation, forming the pyridinone ring.
-
Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product. Filter and wash the solid.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.
-
Cool the solution and carefully acidify with concentrated hydrochloric acid.
-
Gently heat the acidified mixture to 80-90°C to facilitate decarboxylation, which is often visible as gas evolution (CO₂).
-
Causality: The basic hydrolysis saponifies the ester to a carboxylate salt. Subsequent acidification protonates the carboxylate and catalyzes the loss of CO₂, a classic reaction for β-keto acids (or their vinylogous equivalents).
-
Cool the mixture in an ice bath. The final product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Spectroscopic and Structural Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The data presented here are predictive, based on the known effects of the compound's functional groups and comparison with similar structures.[8][9]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~12.0-13.0 (br s, 1H, N1-H), ~8.5 (d, 1H, H-2), ~8.0 (d, 1H, H-5), ~7.5 (d, 1H, H-6), ~6.5 (d, 1H, H-3). Chemical shifts are in DMSO-d₆ relative to TMS. The N-H proton is typically broad. Protons H-2 and H-5 are deshielded by adjacent nitrogen atoms and the carbonyl group. |
| ¹³C NMR | δ (ppm): ~175 (C4, carbonyl), ~155-160 (C7, C8a), ~140-145 (C2, C5), ~110-120 (C4a, C6), ~105 (C3). The carbonyl carbon (C4) is the most downfield signal. Carbons attached to nitrogen (C7, C8a, C2) also appear at a lower field. |
| IR Spectroscopy | ν (cm⁻¹): 3100-2900 (N-H stretch, broad), 1660-1680 (C=O stretch, amide), 1610-1580 (C=C and C=N ring stretches), ~700-800 (C-Cl stretch). The strong carbonyl absorption is a key diagnostic feature.[10][11] |
| Mass Spectrometry | m/z: Molecular ion (M⁺) peak at 180. A characteristic M+2 peak at 182 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. Key fragment ions would correspond to the loss of CO (m/z 152) and/or Cl (m/z 145).[12] |
Chemical Reactivity and Derivatization Potential
The synthetic value of 7-Chloro-1,8-naphthyridin-4(1H)-one lies in its predictable and versatile reactivity, providing access to a vast chemical space for drug discovery.
Caption: From scaffold to mechanism of action for antibacterial agents.
The derivatization of the 7-chloro group is central to this activity. For instance, the synthesis of Gemifloxacin, a potent fluoroquinolone antibiotic, relies on intermediates structurally related to the title compound. [13][14]Similarly, the anxiolytic agent Pagoclone utilizes a 7-chloro-1,8-naphthyridine fragment as a key part of its structure, demonstrating the scaffold's utility beyond anti-infectives. [15]Research has shown that substitutions at this position can lead to compounds with potent activity against multi-drug resistant bacterial strains and various cancer cell lines. [16][17][18]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Classification: This chemical is considered hazardous. It may cause skin and serious eye irritation and may be harmful if inhaled or swallowed. [19][20]* Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust or creating aerosols.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [3]* Decomposition: Hazardous decomposition products upon thermal degradation can include carbon oxides, nitrogen oxides, and hydrogen chloride gas. [19] Researchers must consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
7-Chloro-1,8-naphthyridin-4(1H)-one is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its well-defined structure, predictable reactivity, and direct lineage to a host of biologically active molecules establish it as a high-value scaffold for drug discovery. The strategic importance of the 7-chloro substituent as a handle for chemical modification cannot be overstated, as it provides a direct route to novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles. As the challenges of drug-resistant pathogens and complex diseases continue to grow, the intelligent application of cornerstone intermediates like 7-Chloro-1,8-naphthyridin-4(1H)-one will remain essential for the development of the next generation of life-saving therapeutics.
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